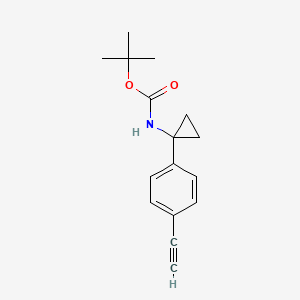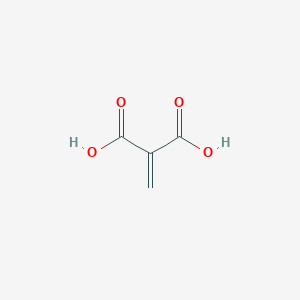
2-Methylenemalonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylenemalonic acid is an organic compound with the molecular formula C4H4O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is structurally related to malonic acid but features a methylene group (CH2) replacing one of the hydrogen atoms on the central carbon. This unique structure imparts distinct chemical properties and reactivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylenemalonic acid can be synthesized through various methods. One common approach involves the conversion of 2-hydroxymethylmalonic acid to this compound. This transformation is similar to the conversion of 3-hydroxypropionic acid to acrylic acid . The process typically involves dehydration reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of diethyl malonate or dimethyl malonate. These esters are first converted to their corresponding acids, which are then subjected to further chemical reactions to introduce the methylene group .
Chemical Reactions Analysis
Types of Reactions: 2-Methylenemalonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylene group to other functional groups.
Substitution: The methylene group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Products can include carboxylic acids and ketones.
Reduction: Products can include alcohols and alkanes.
Substitution: Products vary widely depending on the nucleophile used.
Scientific Research Applications
2-Methylenemalonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methylenemalonic acid exerts its effects involves its interaction with various molecular targets and pathways. The methylene group allows the compound to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. For example, it can act as an inhibitor in certain biochemical processes, affecting the activity of enzymes involved in carboxylation and decarboxylation reactions .
Comparison with Similar Compounds
Malonic Acid: Structurally similar but lacks the methylene group.
Methylmalonic Acid: Contains a methyl group instead of a methylene group.
Itaconic Acid: Another dicarboxylic acid with a different arrangement of functional groups.
Uniqueness: 2-Methylenemalonic acid is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2-methylidenepropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c1-2(3(5)6)4(7)8/h1H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZAEHPBBUYICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
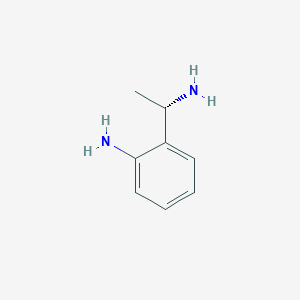
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
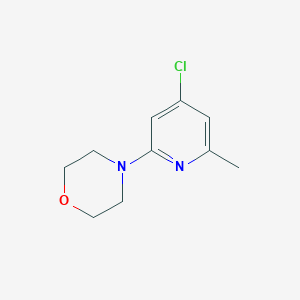
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
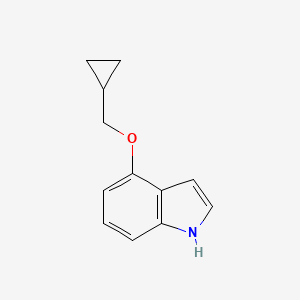
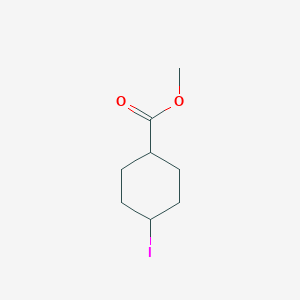
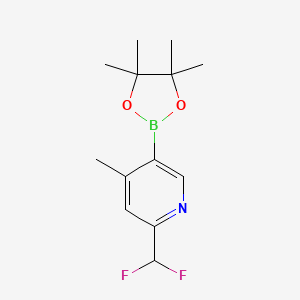
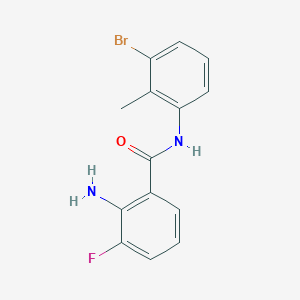
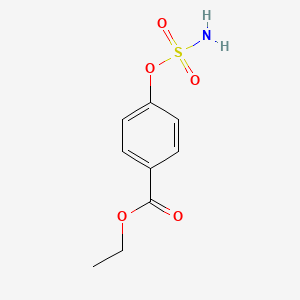
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)

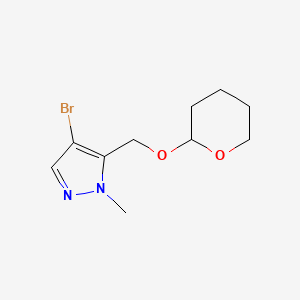
![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
